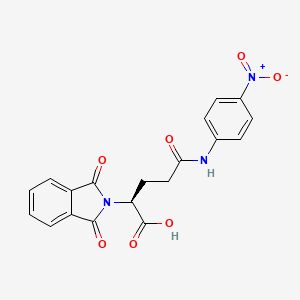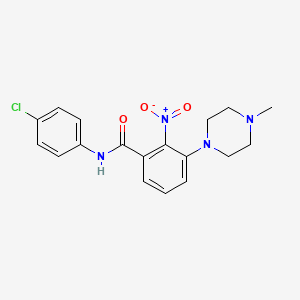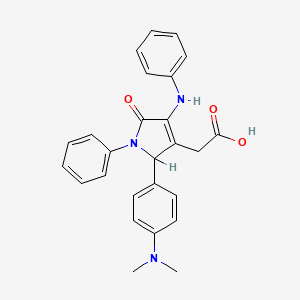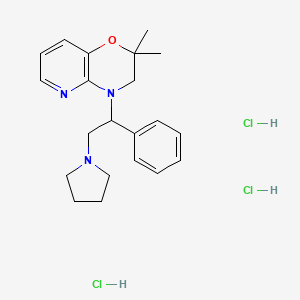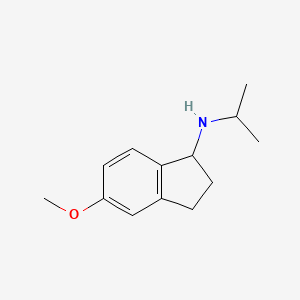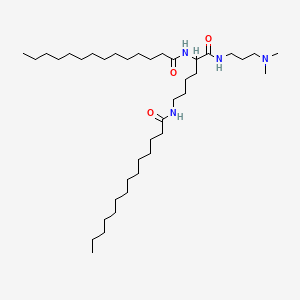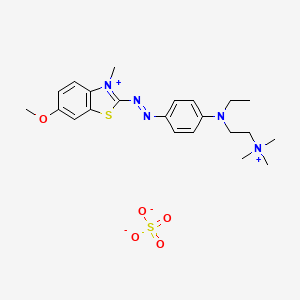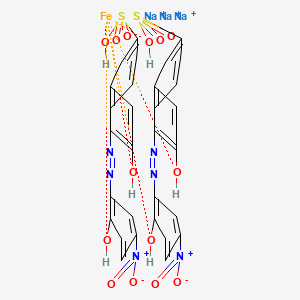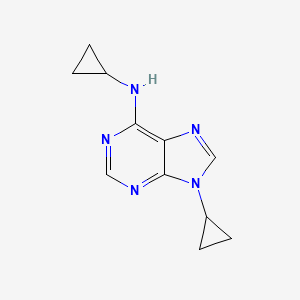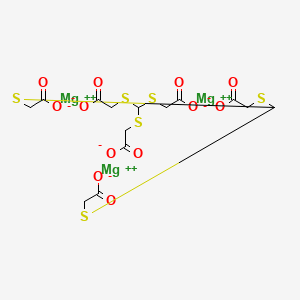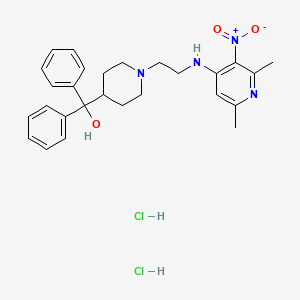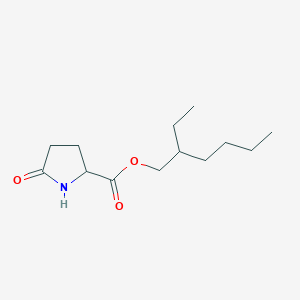
(3S)-3-Hydroxy-2-octanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Hydroxy-2-octanone is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the hydroxy ketone family, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-2-octanone can be achieved through several methods. One common approach involves the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. This method typically involves the reaction of a chiral oxazolidinone with a suitable aldehyde or ketone under controlled conditions to produce the desired hydroxy ketone .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as carbonyl reductase enzymes, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and can be easily scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Hydroxy-2-octanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary alcohols.
Substitution: Produces various substituted hydroxy ketones.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Hydroxy-2-octanone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a flavoring agent in the food industry
Wirkmechanismus
The mechanism of action of (3S)-3-Hydroxy-2-octanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. These interactions can lead to the formation of new compounds with distinct biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-Hydroxy-2-methylpropanoic acid: Another hydroxy ketone with similar functional groups but different structural arrangement.
(2S,3S)-2-Chloro-3-hydroxy ester: A compound with similar hydroxyl and ketone groups but with an additional chlorine atom.
Uniqueness
(3S)-3-Hydroxy-2-octanone is unique due to its specific chiral configuration and the presence of both hydroxyl and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research fields .
Eigenschaften
CAS-Nummer |
86838-20-2 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3S)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
QWEHQNZGVUHHME-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCC[C@@H](C(=O)C)O |
Kanonische SMILES |
CCCCCC(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


